molecular formula C23H18N2S B14552855 2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- CAS No. 62219-40-3

2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl-

Cat. No.: B14552855
CAS No.: 62219-40-3
M. Wt: 354.5 g/mol
InChI Key: CKISFYZLBIHVBB-UHFFFAOYSA-N
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Description

2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- is a complex organic compound with a unique structure that combines elements of pyridine, thiopyran, and phenyl groups

Preparation Methods

The synthesis of 2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiopyran ring, followed by the introduction of the pyridinamine and phenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiopyran ring to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, binding to DNA or RNA, or interaction with cell membranes.

Comparison with Similar Compounds

Similar compounds to 2-Pyridinamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-4-methyl- include other pyridinamine derivatives and thiopyran-containing molecules. What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. For example, compared to other pyridinamine derivatives, the presence of the thiopyran ring may enhance its ability to interact with certain biological targets or improve its stability under specific conditions.

Properties

CAS No.

62219-40-3

Molecular Formula

C23H18N2S

Molecular Weight

354.5 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-4,6-diphenylthiopyran-2-imine

InChI

InChI=1S/C23H18N2S/c1-17-12-13-24-22(14-17)25-23-16-20(18-8-4-2-5-9-18)15-21(26-23)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

CKISFYZLBIHVBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N=C2C=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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